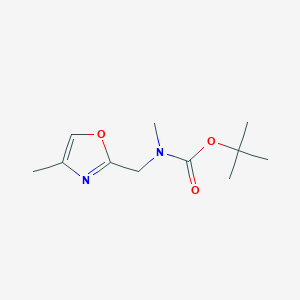
Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate
Descripción general
Descripción
“Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1240621-19-5 . It has a molecular weight of 198.22 . The IUPAC name for this compound is tert-butyl 2-methyl-1,3-oxazol-4-ylcarbamate .
Synthesis Analysis
The synthesis of carbamates like “Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of “Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” is represented by the linear formula: C9H14N2O3 . The InChI Code for this compound is 1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” include a molecular weight of 198.22 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Environmental Impact and Fate
Research has highlighted the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), compounds related to the chemical structure of interest. SPAs, including but not limited to compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in various environmental matrices. These studies call for future investigations into novel SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).
Decomposition Techniques
Investigations into the decomposition of methyl tert-butyl ether (MTBE), a compound with a structural resemblance, have shown the effectiveness of radio frequency (RF) plasma reactors. These studies provide insights into the applicability of such technology for breaking down and converting MTBE and potentially similar compounds into less harmful substances (Hsieh et al., 2011).
Adsorption for Removal from Environments
Adsorption studies have focused on the removal of MTBE from water, demonstrating the feasibility of using various adsorbents for this purpose. Understanding the adsorption behavior of MTBE offers a foundation for exploring similar strategies for related compounds, aiming to mitigate water pollution (Vakili et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, tert-Butyl carbamate, suggests that it may cause serious eye irritation and may be harmful if inhaled . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[(4-methyl-1,3-oxazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8-7-15-9(12-8)6-13(5)10(14)16-11(2,3)4/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBJXVYGJPYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)CN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



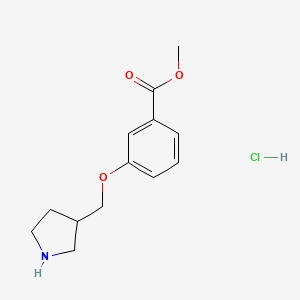
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

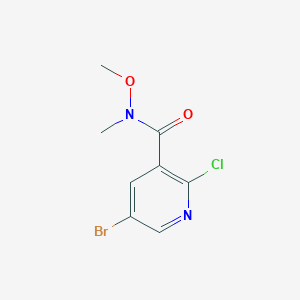

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
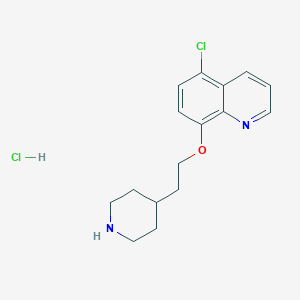
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
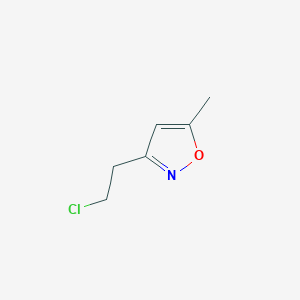
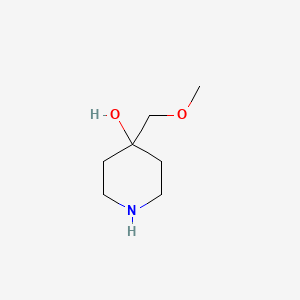
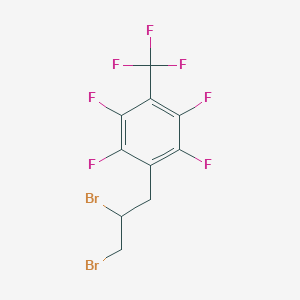
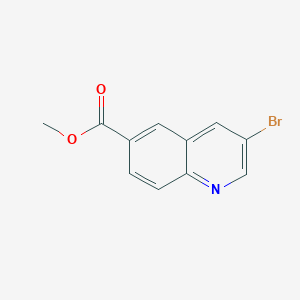
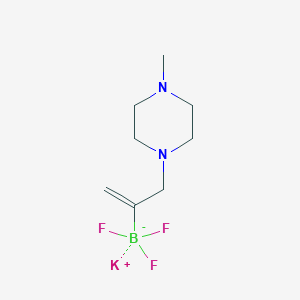
![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)